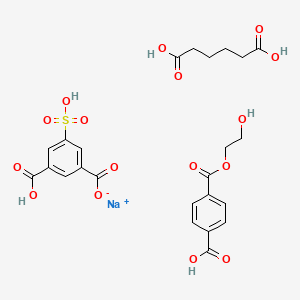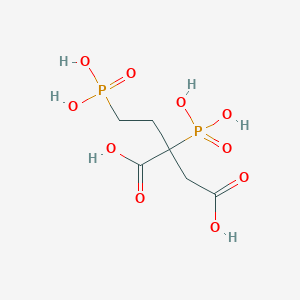![molecular formula C29H34O3 B14487573 {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone CAS No. 63422-64-0](/img/structure/B14487573.png)
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone is a complex organic compound with a molecular formula of C29H34O3 This compound is characterized by its unique structure, which includes two octa-1,7-dien-3-yloxy groups attached to a phenyl ring, and a phenylmethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone typically involves the reaction of 2,4-dihydroxybenzophenone with octa-1,7-dien-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the octa-1,7-dien-3-yloxy groups, which can undergo further chemical transformations. These transformations can lead to the formation of reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalool: A monoterpenoid with a similar octa-1,7-diene structure but with different functional groups.
2,4-Dihydroxybenzophenone: A precursor in the synthesis of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone}.
Uniqueness
This compound is unique due to its dual octa-1,7-dien-3-yloxy groups attached to a phenyl ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63422-64-0 |
|---|---|
Molekularformel |
C29H34O3 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
[2,4-bis(octa-1,7-dien-3-yloxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H34O3/c1-5-9-12-18-24(7-3)31-26-20-21-27(29(30)23-16-14-11-15-17-23)28(22-26)32-25(8-4)19-13-10-6-2/h5-8,11,14-17,20-22,24-25H,1-4,9-10,12-13,18-19H2 |
InChI-Schlüssel |
QIFWGGTVJNCECU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC(C=C)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC(CCCC=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)


![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)

![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
